N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3NO2S2 and its molecular weight is 397.43. The purity is usually 95%.
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Scientific Research Applications
Chemoselective N-benzoylation of Aminophenols
- Research conducted by Singh et al. (2017) explored the N-benzoylation of aminophenols using benzoylisothiocyanates. They discovered that the resultant compounds, including N-(2-hydroxyphenyl)benzamides, have significant biological interest due to their unique chemical structure and properties (Singh, Lakhan, & Singh, 2017).
Antipathogenic Activity of New Thiourea Derivatives
- A study by Limban et al. (2011) synthesized and characterized various acylthioureas with antipathogenic activities. These derivatives exhibited significant interaction with bacterial cells, showcasing potential as novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Potential Anticancer Drug Analogues
- Research into nitroxyl-labeled analogues of N,N:N',N':N'',N''-tri-1,2-ethanediylphosphoric triamide (TEPA) by Sosnovsky et al. (1986) revealed compounds with therapeutic indexes significantly higher than those of thio-TEPA and TEPA. This research contributes to the predictive design of anticancer drugs (Sosnovsky, Rao, & Li, 1986).
Antifungal Agents
- Narayana et al. (2004) focused on the synthesis of new compounds with potential antifungal properties. The compounds created, such as 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides, showed promising antifungal activity (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Histone Deacetylase Inhibitors
- Jiao et al. (2009) discovered that certain N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including thiophene substituted derivatives, exhibit potent inhibitory activity against histone deacetylases. These findings are significant for developing treatments for cancer and other diseases (Jiao, Fang, Wang, Guan, Yuan, & Xu, 2009).
Alzheimer's Disease Treatment
- Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids with potential use in treating Alzheimer's disease. Their compound showed promising results in ameliorating disease phenotypes in animal models (Lee et al., 2018).
Future Directions
Thiophene-based analogs, such as the compound , have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these biological effects further and developing new synthesis methods for these compounds.
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9,16,23H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZCNCPJPIYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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